5-(1-Methylcyclohex-3-en-1-yl)-1,3-oxazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Methylcyclohex-3-en-1-yl)-1,3-oxazolidine-2,4-dione is an organic compound with a unique structure that combines a cyclohexene ring with an oxazolidine-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methylcyclohex-3-en-1-yl)-1,3-oxazolidine-2,4-dione typically involves the reaction of 1-methylcyclohex-3-en-1-amine with ethyl chloroformate to form an intermediate, which is then cyclized to produce the oxazolidine-2,4-dione ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(1-Methylcyclohex-3-en-1-yl)-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidine derivatives.
Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the cyclohexene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidine-2,4-dione derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .
Scientific Research Applications
5-(1-Methylcyclohex-3-en-1-yl)-1,3-oxazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(1-Methylcyclohex-3-en-1-yl)-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The oxazolidine ring can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Methyl cyclohex-3-ene-1-carboxylate: Shares the cyclohexene ring but lacks the oxazolidine-2,4-dione moiety.
Cyclohexenone: Contains a cyclohexene ring with a ketone group, differing in functional groups and reactivity.
Uniqueness
5-(1-Methylcyclohex-3-en-1-yl)-1,3-oxazolidine-2,4-dione is unique due to its combination of a cyclohexene ring with an oxazolidine-2,4-dione moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
89402-16-4 |
---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
5-(1-methylcyclohex-3-en-1-yl)-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C10H13NO3/c1-10(5-3-2-4-6-10)7-8(12)11-9(13)14-7/h2-3,7H,4-6H2,1H3,(H,11,12,13) |
InChI Key |
FLEOVXQWFNBGEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC=CC1)C2C(=O)NC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.